molecular formula C12H15N3O2S B2410163 (E)-N'-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide CAS No. 477838-21-4

(E)-N'-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide

Cat. No.: B2410163
CAS No.: 477838-21-4
M. Wt: 265.33
InChI Key: SHMGGXYUEGWCJF-UKTHLTGXSA-N
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Description

(E)-N’-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide is a synthetic organic compound that belongs to the class of hydrazones

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a drug candidate for various diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and morpholine-4-carbothiohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a benzaldehyde derivative.

    Reduction: Formation of a benzylamine derivative.

    Substitution: Formation of various substituted benzylidene derivatives.

Mechanism of Action

The mechanism of action of (E)-N’-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(4-hydroxybenzylidene)benzohydrazide
  • (E)-N’-(4-hydroxybenzylidene)thiosemicarbazide
  • (E)-N’-(4-hydroxybenzylidene)isonicotinohydrazide

Uniqueness

(E)-N’-(4-hydroxybenzylidene)morpholine-4-carbothiohydrazide is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to other similar hydrazones. This structural feature may enhance its solubility, stability, and interaction with biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]morpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-11-3-1-10(2-4-11)9-13-14-12(18)15-5-7-17-8-6-15/h1-4,9,16H,5-8H2,(H,14,18)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMGGXYUEGWCJF-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NN=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=S)N/N=C/C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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